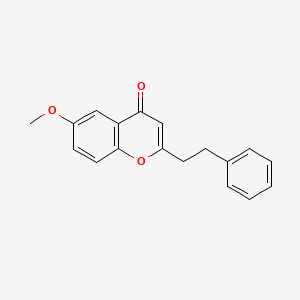

6-Methoxy-2-(2-phenylethyl)chromone

Description

Properties

IUPAC Name |

6-methoxy-2-(2-phenylethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-20-14-9-10-18-16(11-14)17(19)12-15(21-18)8-7-13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYYVGVYUHRBAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415755 | |

| Record name | 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84294-89-3 | |

| Record name | 4H-1-Benzopyran-4-one, 6-methoxy-2-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating 6-Methoxy-2-(2-phenylethyl)chromone from Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of 6-methoxy-2-(2-phenylethyl)chromone from its primary natural source, agarwood. The document details the necessary experimental protocols, presents quantitative data from various studies, and includes visualizations to elucidate the isolation workflow. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring chromone (B188151) derivative that has been identified as a significant bioactive constituent of agarwood. Agarwood, the resinous heartwood produced by trees of the Aquilaria and Gyrinops genera (family Thymelaeaceae), is highly valued in traditional medicine and perfumery. The unique fragrance and pharmacological properties of agarwood are attributed to a complex mixture of secondary metabolites, including a variety of 2-(2-phenylethyl)chromones (PECs). Among these, this compound is of particular interest due to its potential therapeutic applications.

This document outlines the methodologies for the successful isolation and characterization of this compound from its natural matrix.

Natural Sources

The principal natural source of this compound is the resinous heartwood of Aquilaria and Gyrinops species. Several studies have successfully isolated this compound from various species, including:

The formation and accumulation of 2-(2-phenylethyl)chromones, including the 6-methoxy derivative, in agarwood are often induced by stress, such as microbial infection or physical wounding of the tree.[2] The concentration of these compounds can vary depending on the plant species, the geographical origin, and the duration of resin formation.[1]

Experimental Protocols

The isolation of this compound from agarwood typically involves a multi-step process encompassing sample preparation, extraction, and chromatographic purification. The following protocols are a synthesis of methodologies reported in the scientific literature.

Sample Preparation

-

Grinding: The dried agarwood is first ground into a coarse powder to increase the surface area for efficient solvent extraction.

-

Drying: The powdered material is thoroughly dried to remove any residual moisture that might interfere with the extraction process.

Extraction

Several extraction techniques have been successfully employed to obtain a crude extract rich in 2-(2-phenylethyl)chromones.

Method A: Solvent Extraction (Ether)

This method was used in the isolation of several new 2-(2-phenylethyl)chromones from agarwood.[4][5]

-

Extraction: The powdered agarwood is subjected to extraction with diethyl ether.

-

Concentration: The resulting ether extract is concentrated under reduced pressure to yield a crude residue.

Method B: Ultrasonic-Assisted Extraction (Ethanol)

This method is noted for its efficiency at room temperature.[1]

-

Sample and Solvent: A pre-weighed amount of powdered agarwood (e.g., 0.2 g) is placed in a centrifuge tube with 95% ethanol (B145695) (e.g., 10 mL).[1]

-

Ultrasonication: The mixture is sonicated in a water bath at room temperature for a specified period (e.g., 1 hour).[1]

-

Filtration: The supernatant is collected and passed through a filter (e.g., 0.45 μm) to remove particulate matter.[1]

Method C: Hot Reflux Extraction (Aqueous Ethanol)

This method is optimized for the extraction of chromones.[2]

-

Refluxing: A precise amount of agarwood sample (e.g., 0.2 g) is refluxed with 50% ethanol (e.g., 20 mL).[2]

-

Cooling and Filtration: The extract is cooled and then filtered to obtain the crude extract.

Chromatographic Purification

The crude extract, containing a complex mixture of compounds, is subjected to one or more chromatographic steps to isolate the target compound.

Step 1: Vacuum Liquid Chromatography (VLC)

-

Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase.

-

Elution: The crude extract is loaded onto the VLC column and eluted with a step gradient of solvents with increasing polarity. A typical gradient might be chloroform/methanol mixtures (e.g., 1:0, 50:1, 25:1, 15:1, 10:1, 5:1, 2:1, 1:1, 0:1 v/v).[3]

-

Fraction Collection: Fractions are collected based on the solvent polarity and monitored by techniques such as thin-layer chromatography (TLC).

Step 2: Column Chromatography (CC)

-

Stationary Phase: Octadecylsilyl (ODS) silica gel is often used for further purification of the fractions obtained from VLC.[3]

-

Elution: A gradient of methanol/water is typically used as the mobile phase.

-

Isolation: Fractions containing the compound of interest are pooled and concentrated to yield the purified this compound.

Data Presentation

The following tables summarize the quantitative data and spectroscopic information for this compound isolated from natural sources.

Relative Content of this compound

| Plant Source | Induction Time | Relative Content (%) | Analytical Method | Reference |

| Aquilaria crassna | 2 years | 2.28 | HPLC/DAD/ESI/MS² | [6][7] |

| Aquilaria crassna | 4 years | 10.6 | HPLC/DAD/ESI/MS² | [6][7] |

| Aquilaria crassna | 5 years | 9.34 | HPLC/DAD/ESI/MS² | [6][7] |

| Aquilaria sinensis | 24 months | High levels | GC-QTOF-MS | [1] |

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Method | Key Data |

| ¹H-NMR | Signals corresponding to a methoxy (B1213986) group, aromatic protons of the chromone and phenylethyl moieties, and methylene (B1212753) protons of the ethyl bridge. |

| ¹³C-NMR | Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and methylene carbons. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular formula C₁₈H₁₆O₃. Characteristic fragmentation patterns include the cleavage of the CH₂-CH₂ bond, yielding fragment ions for the substituted chromone and benzyl (B1604629) moieties.[8] |

| UV Spectroscopy | Absorption maxima characteristic of the chromone skeleton. |

| IR Spectroscopy | Absorption bands indicating the presence of a carbonyl group, aromatic rings, and ether linkages. |

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the isolation of this compound.

Caption: General workflow for the isolation and identification of this compound.

Caption: Various extraction methods for obtaining crude extracts containing 2-(2-phenylethyl)chromones.

Conclusion

The isolation of this compound from agarwood is a well-documented process that relies on standard natural product chemistry techniques. The choice of extraction and chromatographic methods can be adapted based on the specific research goals and available resources. The information presented in this guide provides a solid foundation for researchers to develop and optimize their own isolation protocols for this and related bioactive compounds from agarwood. Further research into the pharmacological activities of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Characterization and Analysis of 2-(2-Phenylethyl)chromone Derivatives and Sesquiterpenoids from Agarwood of Four “Qi-Nan” Clones (Aquilaria sinensis) with Different Induction Times | MDPI [mdpi.com]

- 2. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]

- 3. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Six new 2-(2-phenylethyl)chromones from Agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Characterization and Analysis of 2-(2-Phenylethyl)-chromone Derivatives from Agarwood (Aquilaria crassna) by Artificial Holing for Different Times - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 6-Methoxy-2-(2-phenylethyl)chromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2-(2-phenylethyl)chromone is a naturally occurring chromone (B188151) derivative found in agarwood, the resinous heartwood of Aquilaria species.[1] This class of compounds, known as 2-(2-phenylethyl)chromones (PECs), has garnered significant interest within the scientific community due to a range of promising biological activities. Preclinical studies have indicated that PECs, including the 6-methoxy derivative, possess anti-inflammatory, neuroprotective, and cytotoxic properties, highlighting their potential as lead compounds in drug discovery programs. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a review of its potential mechanisms of action.

Core Physical and Chemical Properties

Comprehensive experimental data for the physical properties of this compound are not extensively reported in the public domain. The following tables summarize the available data for the target compound and closely related analogs to provide a comparative reference.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₃ | [1] |

| Molecular Weight | 280.32 g/mol | [1] |

| CAS Number | 84294-89-3 | [2] |

| Natural Source | Agarwood (Aquilaria malaccensis) | [1] |

Table 2: Spectroscopic Data of this compound and Related Compounds

Note: The following data is representative of the 2-(2-phenylethyl)chromone (B1200894) scaffold and may vary slightly for the specific 6-methoxy derivative.

| Spectroscopy | Characteristic Peaks | Reference Compound | Source |

| ¹H NMR | δ 2.50-3.10 (m, 4H, -CH₂-CH₂-), δ 3.89 (s, 3H, -OCH₃), δ 6.10 (s, 1H, H-3), δ 7.20-8.00 (m, aromatic protons), δ 8.10 (d, J=9.0 Hz, H-5) | 2-(2-phenylethyl)chromone, 6-hydroxy-7-methoxy-2-(2-phenylethyl)chromone | [3] |

| ¹³C NMR | δ 32.1 (C-7'), δ 34.7 (C-8'), δ 55.4 (-OCH₃), δ 108.6 (C-3), δ 115.8 (C-10), δ 126.2 (C-4'), δ 128.3 (C-3'/5'), δ 128.4 (C-2'/6'), δ 140.2 (C-1'), δ 151.0 (C-9), δ 167.2 (C-2), δ 176.0 (C-4) | 6,7-dihydroxy-2-(2-phenylethyl)chromone | [3] |

| IR (KBr, cm⁻¹) | ~3434 (O-H stretch, if hydroxylated), ~1658 (α,β-unsaturated C=O stretch), ~1601, 1448 (aromatic C=C stretch) | 6,7-dihydroxy-2-(2-phenylethyl)chromone, (5S, 6R, 7R, 8S, 7'R)-7'-hydroxyagarotetrol | [3][4] |

| Mass Spec. (ESI-MS) | m/z 281.0820 [M-H]⁻ (for C₁₇H₁₄O₄) | 6,7-dihydroxy-2-(2-phenylethyl)chromone | [3] |

Synthesis and Purification Protocols

General Synthesis of 2-(2-Phenylethyl)chromones

A common method for the synthesis of 2-(2-phenylethyl)chromones involves the selective reduction of the double bond of the corresponding 2-styrylchromone. This can be achieved through catalytic hydrogen transfer reaction.

Experimental Protocol:

-

Starting Material: Synthesize the precursor, 2-styrylchromone, from 2-hydroxybenzoylcinnamoylmethane.

-

Reaction Setup: In a round-bottom flask, dissolve the 2-styrylchromone (0.4 g) in dry methanol (B129727) (20 mL).

-

Addition of Reagents: Add ammonium (B1175870) formate (B1220265) (0.8 g) and activated Palladium on Carbon (Pd-C, 10%, 0.1 g) to the solution.

-

Reaction: Reflux the mixture on a water bath for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the Pd-C catalyst. Concentrate the filtrate under reduced pressure.

-

Extraction: Add ice-cold water to the residue and extract with diethyl ether.

-

Purification: Remove the ether and dry the residue under vacuum over phosphorous pentoxide. Crystallize the crude product from an ether-petroleum ether mixture to yield the 2-(2-phenylethyl)chromone as a colorless solid.

Purification

Purification of this compound, whether synthesized or isolated from natural sources, is typically achieved using chromatographic techniques.

Experimental Protocol:

-

Column Chromatography: The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Eluent System: A gradient of chloroform (B151607) and methanol (e.g., 100:1 to 500:1 v/v) can be used as the mobile phase.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure compound.

-

Final Purification: For higher purity, further purification can be performed using Sephadex LH-20 column chromatography with methanol as the eluent.

Biological Activities and Experimental Protocols

The 2-(2-phenylethyl)chromone scaffold is associated with significant anti-inflammatory and neuroprotective activities.

Anti-inflammatory Activity

The anti-inflammatory effects of this class of compounds are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the subsequent reduction in nitric oxide (NO) production.

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Inhibition Assay

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO production inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.[5]

Experimental Workflow for NO Production Inhibition Assay

Workflow for assessing the inhibition of nitric oxide production.

Neuroprotective Activity

Certain 2-(2-phenylethyl)chromones have demonstrated protective effects against neurotoxicity induced by agents such as glutamate (B1630785) and corticosterone.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Induction of Neurotoxicity: Add a neurotoxic agent (e.g., 1 mM glutamate or 100 µM corticosterone) to the wells and incubate for 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

-

Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the control group (treated with the neurotoxin alone).[5]

Logical Flow of Neuroprotection Assay

Logical steps in the in vitro neuroprotection assay.

Signaling Pathways

The anti-inflammatory activity of 2-(2-phenylethyl)chromones is primarily mediated through the inhibition of the NF-κB signaling pathway.

NF-κB Signaling Pathway Inhibition

In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. 2-(2-Phenylethyl)chromones are thought to interfere with this cascade, potentially by inhibiting IKK activation or IκB degradation, thereby preventing NF-κB nuclear translocation and the subsequent inflammatory response.

Diagram of the Postulated NF-κB Inhibition by this compound

Postulated mechanism of NF-κB inhibition.

Conclusion

This compound represents a promising natural product with significant potential for further investigation in the fields of inflammation and neurodegenerative diseases. This technical guide provides a foundational understanding of its chemical and physical properties, along with standardized protocols for its study. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action, which could pave the way for the development of novel therapeutic agents.

References

Unraveling the Molecular Architecture of 6-Methoxy-2-(2-phenylethyl)chromone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 6-Methoxy-2-(2-phenylethyl)chromone and its derivatives. These compounds, often isolated from natural sources like agarwood, have garnered significant interest for their potential pharmacological activities. This document details the key spectroscopic and synthetic methodologies employed in their characterization, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Characterization

The structural backbone of this compound derivatives is typically elucidated through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of these molecules. Complete assignment of ¹H and ¹³C NMR spectra is essential for unambiguous structure confirmation.

Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Spectroscopic Data for this compound in CDCl₃

| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |

| 2 | - | 163.5 |

| 3 | 6.12, s | 111.9 |

| 4 | - | 178.4 |

| 4a | - | 117.8 |

| 5 | 8.08, d (8.9) | 126.5 |

| 6 | - | 157.1 |

| 7 | 7.25, dd (8.9, 3.0) | 124.3 |

| 8 | 7.08, d (3.0) | 104.9 |

| 8a | - | 155.9 |

| 6-OCH₃ | 3.89, s | 55.9 |

| 1' | - | 140.5 |

| 2'/6' | 7.29, m | 128.6 |

| 3'/5' | 7.21, m | 128.4 |

| 4' | 7.17, m | 126.2 |

| α-CH₂ | 3.04, t (7.5) | 35.5 |

| β-CH₂ | 2.92, t (7.5) | 34.9 |

Data compiled from various spectroscopic studies.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the chromone (B188151) derivatives, as well as to gain structural insights through fragmentation analysis. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques used.

The characteristic fragmentation of 2-(2-phenylethyl)chromones involves cleavage of the bond between the α and β carbons of the phenylethyl side chain. This results in the formation of a tropylium (B1234903) ion (m/z 91) and a substituted chromone fragment. The exact masses and fragmentation patterns are crucial for identifying the substitution patterns on both the chromone and the phenylethyl moieties.[1]

Table 2: Key Mass Spectral Fragments for this compound

| Fragment | m/z (Proposed) | Description |

| [M]⁺ | 280 | Molecular Ion |

| [M - C₈H₉]⁺ | 189 | Loss of phenylethyl group |

| [C₇H₇]⁺ | 91 | Tropylium ion |

| [C₁₀H₇O₃]⁺ | 187 | Substituted chromone fragment |

Synthesis and Derivatization

While often isolated from natural sources, chemical synthesis provides a reliable route to these compounds and allows for the creation of diverse derivatives for structure-activity relationship (SAR) studies.

General Synthetic Approach: Claisen-Schmidt Condensation followed by Reductive Cyclization

A common and effective method for the synthesis of 2-(2-phenylethyl)chromones involves a two-step process:

-

Claisen-Schmidt Condensation: A substituted 2'-hydroxyacetophenone (B8834) is reacted with a substituted benzaldehyde (B42025) in the presence of a base to form a chalcone (B49325) intermediate.

-

Reductive Cyclization: The resulting chalcone is then subjected to reduction of the α,β-unsaturated double bond, followed by acid-catalyzed cyclization to yield the chromone core.

A detailed experimental protocol for a related synthesis is provided in the subsequent section.

Experimental Protocols

Synthesis of 2-(2-Phenylethyl)chromone from 2-Styrylchromone

This protocol details the selective reduction of the exocyclic double bond of a 2-styrylchromone to yield the corresponding 2-(2-phenylethyl)chromone.

Materials:

-

2-Styrylchromone (1.0 eq)

-

10% Palladium on carbon (Pd/C) (catalytic amount)

-

Methanol (solvent)

-

Diethyl ether

-

Petroleum ether

Procedure:

-

To a solution of 2-styrylchromone in methanol, add ammonium formate and a catalytic amount of 10% Pd/C.

-

Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

To the residue, add cold water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to afford the pure 2-(2-phenylethyl)chromone.

Purification by Column Chromatography

Column chromatography is a standard technique for the purification of chromone derivatives.[2][3][4]

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

Mobile Phase: A gradient of ethyl acetate in petroleum ether or hexane (B92381) is typically used. The polarity of the solvent system is gradually increased to elute compounds with increasing polarity. For this compound, a starting mobile phase of 5-10% ethyl acetate in petroleum ether is often effective.

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar solvent mixture.

-

Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

-

Carefully load the sample onto the top of the silica gel bed.

-

Begin elution with the starting mobile phase, collecting fractions.

-

Gradually increase the polarity of the mobile phase to elute the desired compound.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified chromone derivative.

Visualization of Key Processes

General Workflow for Structural Elucidation

The systematic process of determining the structure of a novel this compound derivative is outlined below.

Caption: Workflow for the structural elucidation of chromone derivatives.

Biosynthetic Pathway of 2-(2-Phenylethyl)chromones

The biosynthesis of 2-(2-phenylethyl)chromones in plants like Aquilaria species is believed to proceed through the phenylpropanoid and polyketide pathways.

Caption: Proposed biosynthetic pathway of 2-(2-phenylethyl)chromones.

References

The Unexplored Therapeutic Potential of 6-Methoxy-2-(2-phenylethyl)chromone: A Technical Overview of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2-(2-phenylethyl)chromone, a member of the 2-(2-phenylethyl)chromone (B1200894) (PEC) class of natural products, represents a promising scaffold for the development of novel therapeutic agents. Primarily found in the resinous heartwood of Aquilaria species (agarwood), PECs have demonstrated a wide array of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[1] This technical guide provides a comprehensive analysis of the known biological activities of this compound and its close structural analogs. We delve into the quantitative data from key experimental assays, provide detailed methodologies to facilitate further research, and visualize the implicated signaling pathways and experimental workflows. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this intriguing class of compounds.

Introduction

2-(2-Phenylethyl)chromones (PECs) are a class of phenolic compounds characterized by a chromone (B188151) skeleton substituted with a phenylethyl moiety at the 2-position.[1] These natural products, and their various hydroxylated and methoxylated derivatives, have garnered significant attention for their diverse pharmacological properties.[1] this compound is one such derivative, and while specific data on this molecule is nascent, the broader class of PECs has been shown to modulate key cellular processes involved in inflammation and cancer. This guide synthesizes the available preclinical data to build a comprehensive profile of the potential biological activities of this compound.

Biological Activities

The biological activities of this compound and its analogs are primarily centered on their anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Several studies have highlighted the potent anti-inflammatory effects of PECs, often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS).

While direct quantitative data for this compound is limited, a study on closely related compounds, 7-methoxy-2-(2-phenylethyl)chromone and 6,7-dimethoxy-2-(2-phenylethyl)chromone, demonstrated significant inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.[2][3] Furthermore, these compounds were shown to inhibit NF-κB activation in LPS-stimulated RAW 264.7 macrophages.[2][3]

Table 1: Anti-inflammatory Activity of Methoxy-2-(2-phenylethyl)chromone Derivatives

| Compound | Assay | Cell Line | Measurement | Result | Reference |

| 7-Methoxy-2-(2-phenylethyl)chromone | NF-κB Activation | RAW 264.7 | Relative Luciferase Activity | 0.54 ± 0.03 | [2][3] |

| 6,7-Dimethoxy-2-(2-phenylethyl)chromone | NF-κB Activation | RAW 264.7 | Relative Luciferase Activity | 0.31 ± 0.05 | [2][3] |

| 7-Methoxy-2-(2-phenylethyl)chromone | Nitric Oxide Production | RAW 264.7 | NO Suppression | Suppressed LPS-induced NO production | [2][3] |

| 6,7-Dimethoxy-2-(2-phenylethyl)chromone | Nitric Oxide Production | RAW 264.7 | NO Suppression | Suppressed LPS-induced NO production | [2][3] |

Cytotoxic Activity

Due to the lack of specific quantitative data for this compound, a detailed data table for its cytotoxic activity cannot be provided at this time. Further research is required to elucidate its specific cytotoxic profile against a panel of human cancer cell lines.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound, this section provides detailed protocols for the key experiments cited.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of a compound on cancer cell lines.

Objective: To measure the reduction in cell viability upon treatment with the test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Nitric Oxide (NO) Production Inhibition Assay

This protocol details the method for assessing the anti-inflammatory activity of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages.

Objective: To quantify the inhibitory effect of the test compound on NO production in activated macrophages.

Principle: In response to inflammatory stimuli like LPS, macrophages produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM with 10% FBS and 1% penicillin-streptomycin

-

24-well or 96-well cell culture plates

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 4 x 10⁴ cells/well in 100 µL of complete DMEM.[3] Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.[3]

-

LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for an additional 23 hours.[3] Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + DMSO + LPS).

-

Nitrite Measurement:

-

Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO production inhibition relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of many natural products, including PECs, are attributed to their ability to modulate the NF-κB signaling pathway. The diagram below illustrates the canonical NF-κB pathway and the likely point of intervention by this compound.

Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a logical workflow for the initial screening and characterization of the biological activities of a novel compound like this compound.

References

- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

6-Methoxy-2-(2-phenylethyl)chromone: A Technical Guide on its Role in Traditional Medicine and Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2-(2-phenylethyl)chromone is a prominent member of the 2-(2-phenylethyl)chromones (PECs) class of compounds, which are characteristic secondary metabolites of agarwood. Agarwood, the resinous heartwood of Aquilaria species, has been a cornerstone of traditional medicine, particularly in Asia, for centuries.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its origins in traditional medicine, its pharmacological properties, and the experimental methodologies used to investigate its therapeutic potential. The document summarizes quantitative data on the bioactivities of closely related PECs, outlines experimental protocols for their study, and visualizes key signaling pathways and workflows to support further research and drug development endeavors.

Introduction: From Traditional Use to Scientific Scrutiny

Agarwood, known as "Chen Xiang" in traditional Chinese medicine, is highly valued for its aromatic and medicinal properties.[3][4] It has been traditionally used to treat a variety of ailments, including circulatory disorders, abdominal pain, vomiting, and dyspnea.[5][6] The therapeutic effects of agarwood are largely attributed to its rich content of PECs, with this compound being a significant constituent.[7][8] Modern scientific investigation has begun to validate these traditional uses, focusing on the anti-inflammatory and neuroprotective activities of these compounds.[1]

Natural Occurrence and Biosynthesis

This compound is naturally found in the resinous heartwood of several Aquilaria species, including Aquilaria sinensis and Aquilaria malaccensis.[1][9] Its biosynthesis is a complex process that is part of the tree's defense mechanism in response to injury or infection. The formation of the 2-(2-phenylethyl)chromone (B1200894) backbone is a crucial first step, believed to involve type III polyketide synthase and cyclases.[7] Subsequent modifications, such as methoxylation, are catalyzed by enzymes like O-methyltransferases (OMTs). Specifically, the regiospecificity of AsOMT11/16 has been implicated in the formation of this compound.[7]

Pharmacological Activities and Mechanism of Action

The pharmacological activities of this compound are representative of the broader class of PECs. The primary activities of interest are its anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

PECs have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[1] A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, PECs can suppress the production of inflammatory mediators such as nitric oxide (NO).[1][6]

Table 1: Anti-inflammatory Activity of 2-(2-Phenylethyl)chromone Derivatives (Inhibition of NO Production in LPS-stimulated RAW 264.7 Macrophages)

| Compound | IC₅₀ (µM) | Reference |

| A new 2-(2-phenylethyl)chromone derivative | 1.6 - 7.3 | [10][11] |

| Another new 2-(2-phenylethyl)chromone derivative | 1.6 - 7.3 | [10][11] |

| A third new 2-(2-phenylethyl)chromone derivative | 1.6 - 7.3 | [10][11] |

| Known compound 11 | 1.6 - 7.3 | [10][11] |

| Known compound 12 | 1.6 - 7.3 | [10][11] |

| Known compound 15 | 1.6 - 7.3 | [10][11] |

Note: The specific structures of these compounds are detailed in the cited references. This data is presented to indicate the general potency of this class of compounds.

Neuroprotective Activity

Several PECs have demonstrated protective effects in neuronal cell models, suggesting their potential in the context of neurodegenerative diseases.[1] The human neuroblastoma cell line SH-SY5Y is a common model for these studies, where neurotoxicity is often induced by agents like 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or rotenone (B1679576).[12][13][14]

Quantitative data for the neuroprotective effect of this compound is not specifically available. However, a study on a series of PECs isolated from "Qi-Nan" agarwood showed that most of the tested compounds exhibited significant neuroprotective activity against H₂O₂-induced damage in SH-SY5Y cells. One of the compounds demonstrated a protective effect of 77.58% at a concentration of 25 µM.

Table 2: Neuroprotective Activity of a 2-(2-Phenylethyl)chromone Derivative

| Compound | Concentration (µM) | Cell Line | Neurotoxin | Protective Effect (%) | Reference |

| A new 2-(2-phenylethyl)chromone derivative (4) | 25 | SH-SY5Y | H₂O₂ | 77.58 |

Note: This data is for a related PEC and is provided as an indicator of the potential neuroprotective efficacy of this compound class.

Experimental Protocols

Isolation of this compound from Agarwood

A general procedure for the isolation of PECs from agarwood involves solvent extraction followed by chromatographic separation.

Protocol Outline:

-

Extraction: Powdered agarwood is extracted with a solvent such as methanol (B129727) or ether at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[2][8]

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is typically rich in PECs, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Purification: Fractions containing the target compound are further purified by repeated column chromatography, often on Sephadex LH-20 or by preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.[15]

Synthesis of this compound

The synthesis of 2-(2-phenylethyl)chromones can be achieved through methods such as the Claisen condensation or by the reduction of the corresponding 2-styrylchromone.[3][5]

Plausible Synthetic Route via Reduction of 2-Styrylchromone:

-

Synthesis of 2-Styrylchromone Intermediate: The synthesis would begin with the appropriate substituted 2-hydroxyacetophenone, in this case, 2'-hydroxy-5'-methoxyacetophenone. This would be reacted to form a 2-styrylchromone intermediate.

-

Catalytic Hydrogen Transfer Reaction: The 2-styrylchromone is refluxed with a hydrogen donor, such as ammonium (B1175870) formate, in the presence of a catalyst like palladium on carbon (Pd-C) in a solvent like methanol.[5]

-

Workup and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed. The residue is then purified, typically by crystallization or column chromatography, to yield this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

The anti-inflammatory activity is commonly assessed by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4]

Protocol Outline:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a suitable density (e.g., 5 x 10⁵ cells/mL) and allowed to adhere overnight.[4]

-

Treatment: The cells are pre-treated with various concentrations of this compound for a short period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

-

NO Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[1]

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.[1]

In Vitro Neuroprotection Assay

The neuroprotective effects can be evaluated using the SH-SY5Y neuroblastoma cell line.[12][13]

Protocol Outline:

-

Cell Culture and Differentiation: SH-SY5Y cells are cultured in a suitable medium. For a more neuron-like model, cells can be differentiated using retinoic acid.[12]

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Pre-treatment: Cells are pre-treated with different concentrations of this compound for 24 hours.

-

Induction of Neurotoxicity: A neurotoxin such as H₂O₂ or rotenone is added to the cells to induce cell death.[13][14]

-

Cell Viability Assessment: After a further incubation period (e.g., 24 hours), cell viability is assessed using methods like the MTT assay.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the protective effect of the compound is determined.[11]

Signaling Pathway Visualization

The anti-inflammatory effect of 2-(2-phenylethyl)chromones is largely mediated by the inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound, a key constituent of traditionally used agarwood, holds significant promise as a lead compound for the development of novel anti-inflammatory and neuroprotective agents. While the broader class of PECs has demonstrated potent bioactivities, further research is required to specifically quantify the efficacy and elucidate the precise mechanisms of action of the 6-methoxy derivative. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the continued exploration of this and other related natural products for their therapeutic potential. Future studies should focus on obtaining specific quantitative bioactivity data for this compound, exploring its in vivo efficacy in relevant animal models, and further detailing its interactions with molecular targets.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Eight new 2-(2-phenylethyl)chromone derivatives from agarwood of Aquilaria sinensis with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Six new 2-(2-phenylethyl)chromones from Agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory 2-(2-phenylethyl)chromone derivatives from Chinese agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2-(2-Phenylethyl)chromones: From Synthesis to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-(2-phenylethyl)chromones (PECs), a class of naturally occurring compounds predominantly found in agarwood, the resinous heartwood of Aquilaria and Gyrinops species.[1][2][3] Renowned for their characteristic fragrance and diverse pharmacological properties, PECs have garnered significant attention in the scientific community for their potential in drug discovery and development.[4][5] This document details their synthesis, biological activities with a focus on cytotoxicity, anti-inflammatory, and neuroprotective effects, and the underlying molecular mechanisms of action.

Chemical Structure and Synthesis

2-(2-Phenylethyl)chromones are characterized by a chromone (B188151) core substituted with a phenylethyl group at the C-2 position.[3] The structural diversity within this class arises from various substitutions, primarily hydroxyl and methoxy (B1213986) groups, on both the chromone nucleus and the phenylethyl moiety.[6] These structural variations significantly influence their biological activity.[3]

General Synthesis Protocol

A common and effective method for the synthesis of 2-(2-phenylethyl)chromones involves the selective reduction of the double bond of the corresponding 2-styrylchromone precursors via catalytic hydrogen transfer reaction.

Experimental Protocol: Synthesis of 2-(2-Phenylethyl)chromone (B1200894)

-

Materials: 2-Styrylchromone, ammonium (B1175870) formate (B1220265), activated Palladium on carbon (Pd-C, 10%), dry methanol (B129727), diethyl ether, petroleum ether.

-

Procedure:

-

Dissolve 2-styrylchromone (0.4 g) in dry methanol (20 mL).

-

Add ammonium formate (0.8 g) and activated 10% Pd-C (0.1 g) to the solution.

-

Reflux the mixture on a water bath for 1 hour. Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the Pd-C catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Add ice-cold water to the residue and extract with diethyl ether.

-

Remove the ether and dry the residue in a vacuum over phosphorous pentoxide.

-

Crystallize the resulting solid from a mixture of ether and petroleum ether to yield the pure 2-(2-phenylethyl)chromone.

-

This method provides a good yield (around 60%) of the desired product.

Biological Activities and Quantitative Data

PECs exhibit a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, neuroprotective, acetylcholinesterase inhibitory, and antioxidant effects.[6][7] The following sections summarize the key quantitative data associated with these activities.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic potential of PEC derivatives against various cancer cell lines.[8] The mechanism of action is an active area of research, with apoptosis induction being a proposed mechanism.[4]

Table 1: Cytotoxicity of 2-(2-Phenylethyl)chromone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 8-chloro-5,6,7-trihydroxy-2-(3-hydroxy-4-methoxyphenethyl)-5,6,7,8-tetrahydro-4H-chromen-4-one | SGC-7901 (gastric cancer) | 14.6 µg/mL | |

| Aquisinenin G | K562 (myeloid leukemia) | 72.37 ± 0.20 | [9] |

| Aquisinenin G | BEL-7402 (hepatocellular carcinoma) | 61.47 ± 0.22 | [9] |

| 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | K562 | 8.36 | [8] |

| 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | BEL-7402 | 5.76 | [8] |

| 7-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromone | SGC-7901 | 17.8 | [8] |

| 7-methoxy-2-[2-(4-methoxyphenyl)ethyl]chromone | K562 | 13.9 | [8] |

Anti-inflammatory Activity

PECs have shown significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] This effect is believed to be mediated through the modulation of key inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of 2-(2-Phenylethyl)chromone Derivatives (Inhibition of NO Production in RAW 264.7 cells)

| Compound | IC50 (µM) | Reference |

| Aquisinenin G | 22.31 ± 0.42 | [12] |

| Unnamed derivative | 1.6 - 7.3 | [10] |

| Dimeric derivatives | 7.0 - 12.0 | [11] |

Neuroprotective Activity

Several PECs have demonstrated protective effects in neuronal cell models, suggesting their potential for the treatment of neurodegenerative diseases.[5] These compounds have been shown to protect neuronal cells from damage induced by agents like corticosterone (B1669441).[13]

Table 3: Neuroprotective Activity of 2-(2-Phenylethyl)chromone Derivatives

| Compound/Extract | Cell Line | Protective Effect | Reference |

| 6,8-dihydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone | PC12, U251 | Increased cell viability by 82.2% and 86.9% at 10 µM | |

| Aqueous extract of Lilium lancifolium Thunberg (containing PECs) | PC12 | Attenuated pro-apoptotic protein expression and ROS generation | [14] |

| Hederagenin (similar structure) | PC12 | Increased survival rate to 65-72% at 0.1-0.3 µM against corticosterone-induced injury | [15] |

| Resveratrol (similar structure) | PC12 | Increased cell viability and suppressed apoptosis against corticosterone-induced cytotoxicity | [16] |

Experimental Protocols for Biological Assays

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of 2-(2-phenylethyl)chromones.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Experimental Protocol: MTT Assay

-

Reagent Preparation:

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[19]

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the formation of formazan (B1609692) crystals.[15][18]

-

Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19][20]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[18]

-

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the amount of nitrite, a stable and oxidized product of NO, in the culture medium of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.[21][22]

Experimental Protocol: NO Inhibition Assay

-

Reagent Preparation:

-

Griess Reagent: Prepare a solution containing 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.[21]

-

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[21]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 30 minutes.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 20-24 hours.[21]

-

Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent to the collected supernatant.

-

Incubation: Incubate the mixture at room temperature for 10 minutes.[21]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[21]

-

Neuroprotection Assessment: Corticosterone-Induced Neurotoxicity Assay

This assay evaluates the ability of a compound to protect neuronal cells, such as PC12 cells, from damage induced by high concentrations of corticosterone, a model for stress-induced neuronal injury.[15][23]

Experimental Protocol: Corticosterone-Induced Neurotoxicity Assay

-

Procedure:

-

Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.[15][23]

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a specified period (e.g., 2 hours).

-

Corticosterone Treatment: Induce neurotoxicity by adding corticosterone to the wells at a final concentration of 200-400 µM.[15][23]

-

Viability Assessment: Assess cell viability using the MTT assay as described in section 3.1.

-

Signaling Pathways and Mechanisms of Action

The biological effects of 2-(2-phenylethyl)chromones are mediated through the modulation of various cellular signaling pathways. Understanding these pathways is crucial for drug development and target identification.

Biosynthesis of 2-(2-Phenylethyl)chromones

The biosynthesis of the PEC backbone is a complex process involving enzymes like polyketide synthase (PKS). The pathway starts with precursors from the shikimic acid and pentaketide (B10854585) pathways, leading to the formation of the characteristic chromone structure.

Caption: Biosynthesis of 2-(2-Phenylethyl)chromones.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression.[24][25] It is plausible that PECs exert their anti-inflammatory effects through similar mechanisms.

Caption: Putative anti-inflammatory mechanism of PECs.

Neuroprotective Signaling Pathways

The neuroprotective effects of phytochemicals are often attributed to their ability to activate the PI3K/Akt and Nrf2 signaling pathways.[26][[“]][28] These pathways play a crucial role in promoting cell survival and protecting against oxidative stress.

Caption: Proposed neuroprotective mechanism of PECs.

Conclusion and Future Directions

2-(2-Phenylethyl)chromones represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with their amenability to chemical synthesis and modification, make them attractive candidates for further investigation in drug discovery programs. Future research should focus on elucidating the detailed molecular targets and mechanisms of action for their various biological effects, as well as on optimizing their structure to enhance potency and selectivity. Comprehensive in vivo studies are also warranted to validate the preclinical findings and to assess their pharmacokinetic and safety profiles. The continued exploration of this fascinating class of compounds holds great promise for the development of novel therapeutics for a range of human diseases.

References

- 1. scribd.com [scribd.com]

- 2. Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory 2-(2-phenylethyl)chromone derivatives from Chinese agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory Dimeric 2-(2-Phenylethyl)chromones from the Resinous Wood of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Five new 2-(2-phenylethyl)chromone derivatives and three new sesquiterpenoids from the heartwood of Aquilaria sinensis, an aromatic medicine in China - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effects of Lilium Lancifolium Thunberg Extract Against Corticosterone-Induced Dysfunctions in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Hederagenin Protects PC12 Cells Against Corticosterone-Induced Injury by the Activation of the PI3K/AKT Pathway [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. researchhub.com [researchhub.com]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. cyrusbio.com.tw [cyrusbio.com.tw]

- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Corticosterone induces neurotoxicity in PC12 cells via disrupting autophagy flux mediated by AMPK/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Modulation of NF-κB and MAPK signalling pathways by hydrolysable tannin fraction from Terminalia chebula fruits contributes to its anti-inflammatory action in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. consensus.app [consensus.app]

- 28. PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Bioactivity Assessment of 6-Methoxy-2-(2-phenylethyl)chromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-(2-phenylethyl)chromone is a member of the 2-(2-phenylethyl)chromones (PECs) class of natural products, predominantly isolated from agarwood, the resinous heartwood of Aquilaria species.[1] This class of compounds has garnered significant scientific interest due to a wide range of reported biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[1][2] The bioactivity of PECs is often attributed to their unique chemical structure, featuring a chromone (B188151) core linked to a phenylethyl moiety.[1]

These application notes provide a detailed overview of standard in vitro assays to determine the bioactivity of this compound. The protocols and data presented herein are based on established methodologies for evaluating the biological activities of the broader PEC class of compounds. While specific quantitative data for this compound is limited in the current literature, the provided information on closely related analogs offers valuable insights into its potential therapeutic efficacy.

Data Presentation: Bioactivity of this compound and Analogs

The following tables summarize the available quantitative data for this compound and its structurally related analogs. This data provides a comparative reference for researchers investigating the bioactivity of this compound.

Table 1: Anti-inflammatory Activity of 2-(2-Phenylethyl)chromone (B1200894) Analogs

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| 7-hydroxyl-6-methoxy-2-(2-phenylethyl)chromone | Superoxide Anion Generation Inhibition | Human Neutrophils | ≤ 12.51 | [2] |

| 7-hydroxyl-6-methoxy-2-(2-phenylethyl)chromone | Elastase Release Inhibition | Human Neutrophils | ≤ 15.25 | [2] |

| Various 2-(2-phenylethyl)chromone derivatives | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 1.6 - 7.3 | [3] |

| Various 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 3.68 - 13.04 | [4] |

Table 2: Cytotoxic Activity of 2-(2-Phenylethyl)chromone Analogs

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Various 2-(2-phenylethyl)chromone derivatives | K562 | Leukemia | 5.76 - 20.1 | [5] |

| BEL-7402 | Liver Cancer | 5.76 - 20.1 | [5] | |

| SGC-7901 | Gastric Cancer | 5.76 - 20.1 | [5] | |

| 2-(2-phenylethyl)chromone-sesquiterpene hybrid | K562 | Leukemia | 72.37 ± 0.20 | [6] |

| BEL-7402 | Liver Cancer | 61.47 ± 0.22 | [6] |

Table 3: Neuroprotective Activity of a 2-(2-Phenylethyl)chromone Analog

| Compound | Assay | Cell Line | Effect | Concentration | Reference |

| 6-methoxy-2-[2-(3-methyoxyphenyl)ethyl]chromone | Corticosterone-induced injury protection | PC12 | Significant protective effect (P < 0.001) | 20 µM | [1] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable researchers to investigate the bioactivity of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (test compound)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO2) for standard curve

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

LPS Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition relative to the LPS-stimulated control. Calculate the IC50 value.

Cytotoxic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7]

Materials:

-

Cancer cell lines (e.g., K562, BEL-7402, SGC-7901)

-

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 48 or 72 hours.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Neuroprotective Activity: Assay in Neuronal Cells

This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.

Materials:

-

Neuronal cell line (e.g., PC12 or SH-SY5Y)

-

Appropriate cell culture medium

-

This compound (test compound)

-

Neurotoxic agent (e.g., corticosterone, glutamate, or H₂O₂)

-

MTT assay reagents (as described in Protocol 2)

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Plate neuronal cells in a 96-well plate at an appropriate density.

-

Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Induction of Neurotoxicity: Add the neurotoxic agent to the wells and incubate for 24 hours.

-

Cell Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 2.

-

Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the group treated with the neurotoxin alone.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate key pathways and workflows relevant to the bioactivity assessment of this compound.

Caption: NF-κB Signaling Pathway in Inflammation.

Caption: General In Vitro Bioactivity Screening Workflow.

Caption: MTT Cell Viability Assay Workflow.

References

- 1. Sesquiterpenoids and 2-(2-Phenylethyl)chromone Derivatives from the Resinous Heartwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory 2-(2-phenylethyl)chromone derivatives from Chinese agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory 5,6,7,8-tetrahydro-2-(2-phenylethyl) chromone derivatives from the stems of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-(2-Phenylethyl)chromone-Sesquiterpene Hybrids from Agarwood of Aquilaria sinensis: Characterization and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 6-Methoxy-2-(2-phenylethyl)chromone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 6-methoxy-2-(2-phenylethyl)chromone, a member of the 2-(2-phenylethyl)chromones (PECs) class of compounds found in agarwood.[1][2] This document outlines detailed protocols for key cell-based assays to assess cell viability, membrane integrity, and apoptosis induction.

Introduction

2-(2-Phenylethyl)chromones (PECs) are a class of natural compounds that have garnered interest for their potential pharmacological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[1][3] Preliminary studies on various PEC derivatives have indicated weak to moderate cytotoxicity against a range of human cancer cell lines, suggesting their potential as starting points for the development of novel anticancer agents.[2][3][4] The evaluation of the cytotoxic potential of specific derivatives like this compound is a critical step in preclinical drug development.

This document provides standardized protocols for the following cell-based assays to characterize the cytotoxic profile of this compound:

-

MTT Assay: To assess cell viability through mitochondrial metabolic activity.

-

Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage by measuring the release of LDH into the culture medium.

-

Annexin V & Propidium Iodide (PI) Staining: To detect and differentiate between early and late-stage apoptosis.

-

Caspase-Glo® 3/7 Assay: To measure the activity of key executioner caspases involved in the apoptotic cascade.

Data Presentation

While specific cytotoxic data for this compound is limited in the public domain, the following table summarizes the reported cytotoxic activities of closely related 2-(2-phenylethyl)chromone (B1200894) derivatives against various human cancer cell lines. This data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), provides a comparative reference for the expected potency of the target compound.

| Compound Class | Cell Line | IC50 (µg/mL) | Reference |

| 2-(2-Phenylethyl)chromone Derivatives | SMMC-7721 (Hepatocellular Carcinoma) | 18.82 - 37.95 | [2] |

| MGC-803 (Gastric Cancer) | 18.82 - 37.95 | [2] | |

| OV-90 (Ovarian Cancer) | 18.82 - 37.95 | [2] | |

| K562 (Leukemia) | 5.76 - 20.1 | [4] | |

| BEL-7402 (Hepatocellular Carcinoma) | 5.76 - 20.1 | [4] |

Note: The provided IC50 values are for a range of 2-(2-phenylethyl)chromone derivatives and should be considered as a general guide. The actual IC50 of this compound may vary depending on the specific cell line and experimental conditions.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture supernatant.

Materials:

-

96-well flat-bottom plates

-